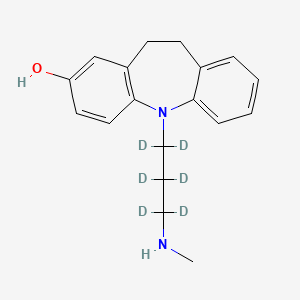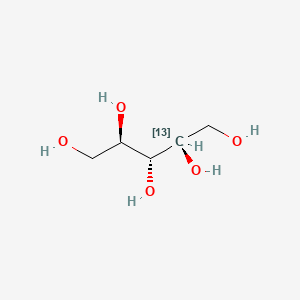
D-Arabitol-13C-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Arabitol-13C-1: is a stable isotope-labeled compound, specifically a 13C-labeled form of D-ArabitolThe 13C labeling makes it particularly useful in scientific research, especially in metabolic studies and tracer experiments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: D-Arabitol can be synthesized through the catalytic reduction of D-lyxose under alkaline conditions using Raney nickel as a catalyst.
Biosynthesis: D-Arabitol can be produced biologically using microorganisms such as Metschnikowia reukaufii and Zygosaccharomyces rouxii. The fermentation process involves optimizing medium composition and fermentation conditions to increase yield. .
Industrial Production Methods: Industrial production of D-Arabitol primarily relies on microbial fermentation due to its cost-effectiveness and environmental benefits. The process involves the use of specific strains of yeast or fungi that can convert glucose or other sugars into D-Arabitol under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: D-Arabitol can undergo oxidation to form D-xylulose or D-arabinose. Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: D-Arabitol can be reduced to form other sugar alcohols, such as xylitol, using reducing agents like sodium borohydride.
Substitution: D-Arabitol can participate in substitution reactions where hydroxyl groups are replaced by other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, esterifying agents.
Major Products:
Oxidation: D-xylulose, D-arabinose.
Reduction: Xylitol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
- Used as a tracer in metabolic studies due to its 13C labeling, allowing researchers to track its metabolic pathways and interactions .
- Employed in the synthesis of other chemical compounds, such as xylitol and D-xylulose .
Biology:
- Utilized in studies of microbial metabolism, particularly in understanding the metabolic pathways of pentose sugars in yeast and fungi .
- Investigated for its role in the production of biofuels and other value-added bioproducts from lignocellulosic biomass .
Medicine:
- Studied for its potential neurotoxic effects when accumulated in the human body .
- Explored as a low-calorie sweetener for diabetic patients due to its low caloric value and insulin-independent metabolism .
Industry:
Mécanisme D'action
Mechanism of Action: D-Arabitol-13C-1 exerts its effects primarily through its metabolic pathways. In microorganisms, it is metabolized via the pentose phosphate pathway, where it is converted to D-xylulose and subsequently to other intermediates. The 13C labeling allows for precise tracking of these metabolic processes .
Molecular Targets and Pathways:
Pentose Phosphate Pathway: D-Arabitol is converted to D-xylulose, which enters the pentose phosphate pathway.
Enzymes Involved: D-arabitol dehydrogenase, xylulose kinase, and other related enzymes.
Comparaison Avec Des Composés Similaires
Xylitol: Another sugar alcohol with similar properties, used as a low-calorie sweetener.
L-Arabitol: The enantiomer of D-Arabitol, with similar chemical properties but different biological activities.
Sorbitol: A sugar alcohol used in food and pharmaceutical industries as a sweetener and humectant.
Uniqueness:
13C Labeling: The 13C labeling of D-Arabitol-13C-1 makes it unique for use in tracer studies and metabolic research.
Metabolic Pathways: D-Arabitol has distinct metabolic pathways compared to other sugar alcohols, making it valuable for specific biochemical studies
Propriétés
Formule moléculaire |
C5H12O5 |
|---|---|
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
(2R,3R,4R)-(213C)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1/i3+1/t3-,4-,5+ |
Clé InChI |
HEBKCHPVOIAQTA-PSKBJHQASA-N |
SMILES isomérique |
C([C@H]([C@H]([13C@@H](CO)O)O)O)O |
SMILES canonique |
C(C(C(C(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfonatophenyl)azaniumylidenexanthen-9-yl]benzoate](/img/structure/B12406546.png)
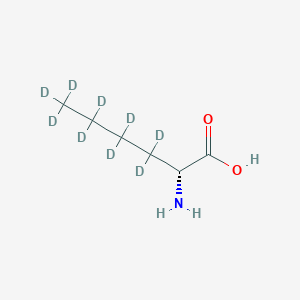
![18-Hydroxy-17-nitro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one](/img/structure/B12406557.png)
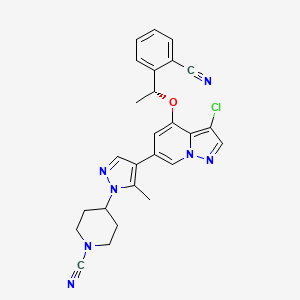
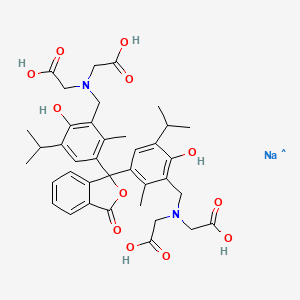
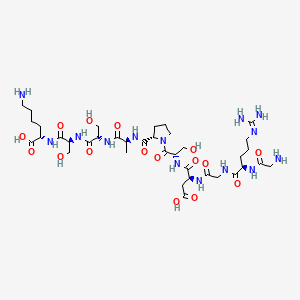
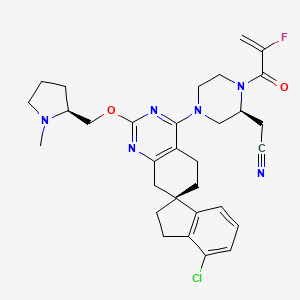
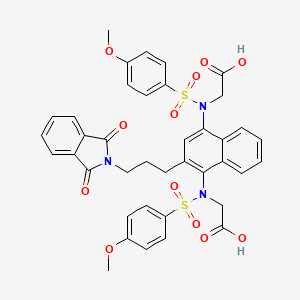
![(2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B12406584.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate](/img/structure/B12406585.png)
![benzyl N-[(2S)-3-cyclohexyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12406594.png)
![(E)-N-hydroxy-3-[1-(4-methoxyphenyl)sulfonyl-2,3-dihydropyrrolo[2,3-b]pyridin-5-yl]prop-2-enamide](/img/structure/B12406602.png)
![(2R,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12406607.png)
